molecular formula C10H21NO2 B1305079 N-(2,2-dimethoxyethyl)cyclohexanamine CAS No. 99863-45-3

N-(2,2-dimethoxyethyl)cyclohexanamine

Cat. No. B1305079
CAS RN: 99863-45-3
M. Wt: 187.28 g/mol
InChI Key: QSACEZXJVIGRJC-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)cyclohexanamine is a chemical compound with the molecular formula C10H21NO2 . It has an average mass of 187.279 Da and a monoisotopic mass of 187.157227 Da .


Synthesis Analysis

The synthesis of N-(2,2-Dimethoxyethyl)cyclohexanamine involves the reaction of cyclohexylamine with glyoxal 1,1-dimethyl acetal. This reaction is stirred at ambient temperature for 18 hours. After this time, 5% palladium on charcoal is added to the mixture and the reaction is hydrogenated under 4 atm pressure of H2 for 24 hours. The reaction mixture is then filtered and the filtrates are concentrated in vacuo to give the compound as a pale-colored oil .


Molecular Structure Analysis

N-(2,2-Dimethoxyethyl)cyclohexanamine contains a total of 51 bonds; 20 non-H bonds, 6 rotatable bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

N-(2,2-Dimethoxyethyl)cyclohexanamine has a molecular weight of 187.27900 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results.

Safety and Hazards

The safety data sheet for N-(2,2-Dimethoxyethyl)cyclohexanamine indicates that it is used for research and development by, or directly under the supervision of, a technically qualified individual . Further details on specific hazards or safety precautions are not provided in the search results.

properties

IUPAC Name

N-(2,2-dimethoxyethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACEZXJVIGRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388578
Record name N-(2,2-dimethoxyethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)cyclohexanamine

CAS RN

99863-45-3
Record name N-(2,2-dimethoxyethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-1,1-dimethoxyethane (206 mL) was treated with cyclohexanamine (575 mL) and the mixture was heated at 120° C. for 24 h under an atmosphere of nitrogen before being cooled to room temperature. A solution of sodium hydroxide (100 g) in 400 mL water was added, the mixture was stirred at room temperature for 10 min and then the layers were separated. The organic fraction was purified by distillation under reduced pressure (b.p. 105-107° C., 13 mm Hg) to give the title compound as a colourless oil (280 g). 1H NMR (400 MHz, CDCl3) δ 4.46 (t, J=5.5 Hz, 1H), 3.38 (s, 6H), 2.75 (d, J=5.6 Hz, 2H), 2.45-2.35 (m, 1H), 1.92-1.57 (m, 5H), 1.31-1.00 (m, 6H).
Quantity
206 mL
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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